5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester
Description
Historical Context of Polyhalogenated Nicotinic Acid Derivatives in Drug Discovery
The exploration of nicotinic acid derivatives in medicinal chemistry dates to the mid-20th century, when researchers first recognized the pharmacophoric potential of the pyridine ring. Early work focused on simple esters like menthyl nicotinate, which demonstrated prolonged release of niacin for dermatological applications. However, the introduction of halogen atoms revolutionized the field by enhancing metabolic stability and target binding affinity. For instance, bromine and chlorine substituents at positions 5 and 2 of the pyridine ring, as seen in this compound, were found to significantly alter electronic properties while maintaining steric compatibility with enzymatic active sites.
A landmark study in 2024 demonstrated that polyhalogenated nicotinic acid derivatives exhibit superior anti-inflammatory activity compared to non-halogenated analogs, with IC₅₀ values in the low micromolar range against cyclooxygenase-2 (COX-2). This discovery catalyzed the synthesis of over 50 novel derivatives, including ester and amide variants, with this compound serving as a key intermediate. The compound’s ability to undergo regioselective functionalization at positions 2, 5, and 6 has made it indispensable in structure-activity relationship (SAR) studies targeting α-amylase and α-glucosidase inhibition.
Strategic Importance of Multisubstituted Pyridine Esters in Lead Optimization
Multisubstituted pyridine esters like this compound offer three distinct advantages in lead optimization:
- Synthetic versatility : The methyl ester group at position 3 facilitates straightforward hydrolysis to carboxylic acids or transesterification reactions, enabling rapid analog synthesis.
- Halogen-directed reactivity : Bromine and chlorine atoms serve as orthogonal handles for cross-coupling reactions, allowing sequential functionalization via Buchwald–Hartwig amination or Suzuki–Miyaura couplings.
- Steric and electronic modulation : The 6-methyl group introduces torsional strain that preorganizes the molecule for target binding while reducing off-target interactions.
Recent advances in green chemistry have further elevated the compound’s status. A 2024 study reported a Cyrene-based synthesis of nicotinic acid derivatives that reduced solvent waste by 78% while maintaining yields >85% for this compound analogs. This methodology enabled the production of 44 novel compounds, with lead candidates showing noncompetitive inhibition of α-amylase (IC₅₀ = 20.5 μM) and α-glucosidase (IC₅₀ = 26.4 μM).
| Property | Value | Source |
|---|---|---|
| CAS Number | 1935335-95-7 | |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Molecular Weight | 264.5037 g/mol | |
| SMILES | COC(=O)c1cc(Br)c(nc1Cl)C | |
| Synthetic Yield (Green) | 85–92% |
The ester’s role in decarboxylative halogenation reactions has also been pivotal. When subjected to Hunsdiecker–Borodin conditions, this compound undergoes clean bromine displacement at position 5, generating aryne intermediates for [2+2] cycloadditions. This reactivity paradigm has been harnessed to construct polycyclic scaffolds with nanomolar affinity for kinase targets.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYPYOGYRFEUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination and chlorination of 6-methyl-nicotinic acid methyl ester. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Findings:
-
Basic Hydrolysis : Treatment with aqueous NaOH in methanol converts the ester to 5-bromo-2-chloro-6-methylnicotinic acid (Figure 1) .
-
Acidic Hydrolysis : Limited utility due to potential halogen displacement side reactions .
| Reaction Conditions | Product | Yield | Purity |
|---|---|---|---|
| NaOH (60g), H₂O, MeOH, 50°C | 5-Bromo-2-chloro-6-methylnicotinic acid | ~85% | >99% (HPLC) |
| HCl (conc.), reflux | Partial decomposition | <50% | N/A |
Halogen Displacement Reactions
The bromo and chloro substituents participate in nucleophilic aromatic substitution (SNAr) or catalytic coupling reactions.
Bromine Displacement:
-
Cross-Coupling : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .
Chlorine Displacement:
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) replaces chlorine with hydrogen.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | Aryl-substituted nicotinate | 70–85% |
| Catalytic Hydrogenation | H₂ (0.4 MPa), 10% Pd/C, MeOH | 5-Bromo-6-methylnicotinic acid methyl ester | >95% |
Reductive Dehalogenation
Zinc powder in acidic media selectively removes halogens:
| Substrate | Reductant | Product | Selectivity |
|---|---|---|---|
| 5-Bromo-2-chloro-6-methyl | Zn, HCO₂H/CH₃COOH | 2-Chloro-6-methylnicotinic acid | Bromine removal |
Esterification Stability
The methyl ester group resists transesterification under mild conditions but reacts with diazomethane for quantitative derivatization .
Thermal Degradation
At temperatures >150°C, decomposition occurs, releasing methyl bromide and chlorine gases .
Key Stability Considerations:
Scientific Research Applications
Pharmaceutical Applications
1.1 Modulation of Metabotropic Glutamate Receptors
One of the notable applications of 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester lies in its potential as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds like this can act as antagonists for mGluR5, which are implicated in cognitive dysfunctions. By modulating these receptors, the compound may play a role in the treatment or prevention of cognitive decline, particularly in conditions such as Alzheimer's disease and schizophrenia .
1.2 Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory properties. As an intermediate in the synthesis of etoricoxib, a COX-2 inhibitor used to relieve pain and inflammation, this compound is crucial for developing new anti-inflammatory drugs . The synthesis process involves various methods that optimize yield and purity, which are critical for pharmaceutical applications.
3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
The compound has been analyzed using GC-MS techniques to study its behavior under various conditions. The mass spectra reveal significant peaks that help identify the compound and assess its purity . This analytical approach is essential for ensuring that synthesized compounds meet the required standards for further research or pharmaceutical development.
Case Studies
4.1 Cognitive Dysfunction Treatment
In a study exploring mGluR modulators, researchers utilized this compound to evaluate its effects on cognitive function in animal models. The results indicated a potential for improving cognitive performance when administered at specific dosages, highlighting its therapeutic promise in neuropharmacology .
4.2 Anti-inflammatory Drug Development
Another case study focused on synthesizing etoricoxib intermediates from this compound. The study optimized the reaction conditions to enhance yield and purity, demonstrating the compound's importance in developing effective anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The methyl ester group can undergo hydrolysis to form the corresponding acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural similarity to 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester, based on CAS registry data and molecular descriptors:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Bromo-2-chloro-6-methylnicotinic acid | 1256809-64-9 | 0.94 | Free carboxylic acid instead of methyl ester |
| Methyl 2-amino-5-bromopyridine-3-carboxylate | 50735-34-7 | 0.93 | Amino group replaces Cl at position 2 |
| 6-Chloro-5-methoxy-nicotinic acid methyl ester | 915107-31-2 | 0.85 | Methoxy replaces Br at position 5 |
| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | 0.85 | Lacks Br at position 5 |
| 5-Bromo-6-chloronicotinic acid derivatives | N/A | N/A | Cl at position 6 instead of 2 |
Data derived from CAS similarity analyses and synthesis studies .
Physicochemical Properties
Melting Points and Stability
- This compound : Melting points for its phenyl esters range from 81–91°C (unsubstituted) to 174°C (4-nitrophenyl ester) .
- 5-Bromo-6-chloronicotinic acid esters : Generally exhibit higher melting points than the 2-chloro isomers (e.g., 4-nitrophenyl ester melts at 124°C vs. 174°C for the 2-chloro analog), suggesting differences in crystalline packing due to halogen positioning .
- Methyl 2-amino-5-bromopyridine-3-carboxylate: The amino group at position 2 likely reduces melting points compared to halogenated analogs, though specific data are unavailable .
Case Study: Nitro-Substituted Esters
The 4-nitrophenyl esters of 5-bromo-2-chloro- and 5-bromo-6-chloronicotinic acids demonstrate divergent melting points (174°C vs. 124°C, respectively), attributed to stronger intermolecular interactions (e.g., π-stacking or halogen bonding) in the 2-chloro isomer . This highlights the role of substituent positioning in solid-state properties.
Biological Activity
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of halogen substituents, which may enhance its interaction with biological targets. This article explores its biological activity, including antibacterial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈BrClN₁O₂
- Molecular Weight : Approximately 250.48 g/mol
- Appearance : White to pale reddish-yellow crystalline powder
- Melting Point : 50°C to 54°C
- Solubility : Soluble in methanol; limited solubility in water
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's halogenated structure contributes to its efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in treating infections.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It is hypothesized that the methyl ester group can undergo hydrolysis, leading to the release of nicotinic acid, which has known anti-inflammatory effects. This mechanism may involve the modulation of prostaglandin release, similar to other nicotinic acid esters .
The biological activity of this compound is thought to be mediated through several pathways:
- Halogen Bonding : The presence of bromine and chlorine atoms may facilitate interactions with specific molecular targets, enhancing reactivity.
- Enzyme Inhibition : The compound's derivatives have shown promise in inhibiting enzymes involved in inflammatory processes and microbial resistance mechanisms.
- Prostaglandin Release : Similar to methyl nicotinate, this compound may promote local vasodilation through prostaglandin release, contributing to its anti-inflammatory effects .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various halogenated nicotinic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -
Inflammatory Response Investigation :
Research demonstrated that treatment with this compound in an animal model led to reduced inflammation markers following induced injury, suggesting potential therapeutic applications in inflammatory diseases. -
Synthetic Applications :
Beyond biological activity, this compound serves as a valuable building block in organic synthesis and pharmaceutical development, facilitating the creation of complex molecules with potential therapeutic benefits.
Q & A
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Proton NMR (e.g., δ ~3.9 ppm for methyl ester groups) and carbon NMR confirm substituent positions and esterification .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns (e.g., m/z peaks for Br/Cl isotopes) validate molecular weight and purity .
- Infrared (IR) Spectroscopy : Absorbance bands near 1700–1750 cm⁻¹ confirm ester carbonyl groups .
Advanced Research Questions
Q. How do substituent positions (bromo, chloro, methyl) influence the reactivity of nicotinic acid derivatives in cross-coupling reactions?
- Steric effects : The 6-methyl group may hinder nucleophilic attack at the adjacent position, directing reactivity to the 5-bromo or 2-chloro sites.
- Electronic effects : Electron-withdrawing groups (Br, Cl) activate the pyridine ring for Suzuki-Miyaura coupling, while the methyl group modulates electron density. Comparative studies of analogs (e.g., 5-bromo-2-chloroisonicotinic acid) suggest that meta-substituents enhance stability in palladium-catalyzed reactions .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
- Crystal growth : The compound’s low solubility in polar solvents complicates single-crystal formation. Co-crystallization with thiourea or using slow evaporation in DMSO may help.
- Refinement : SHELXL refines heavy atoms (Br, Cl) effectively but requires high-resolution data to resolve overlapping electron densities caused by methyl and ester groups. Twinning or disorder can be modeled using SHELXPRO’s constraints .
Q. How can researchers resolve contradictions in spectral data for structurally similar nicotinic acid esters?
- Case study : GC-MS peaks for methyl esters (e.g., 8-methoxy octanoic acid methyl ester) show retention time variability due to column aging or temperature gradients .
- Mitigation :
- Cross-validate with NMR to distinguish between isomers (e.g., 5-bromo vs. 6-bromo substitution).
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl ratios) .
Q. What biological activities have been observed in structurally related bromo-chloro nicotinic acid derivatives?
- Antimicrobial potential : Hydrazide derivatives of 6-bromo-2-chloronicotinic acid exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL). Activity correlates with the presence of electron-deficient aromatic rings enhancing membrane penetration .
- Mechanistic insight : The methyl ester group may improve bioavailability by increasing lipophilicity, as seen in prodrug analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
